Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate
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Overview
Description
Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate is a chemical compound with the molecular formula C17H17N3O3 and a molecular weight of 311.34 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of benzimidazole derivatives, including Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic aldehydes or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and cell division . This mechanism is particularly relevant in its antiparasitic and anticancer activities, where it inhibits the proliferation of target cells.
Comparison with Similar Compounds
Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate can be compared with other benzimidazole derivatives such as:
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate:
Carbendazim: Another benzimidazole derivative used as a fungicide.
Properties
IUPAC Name |
methyl N-[6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-15(11-6-4-3-5-7-11)12-8-9-13-14(10-12)19-16(18-13)20-17(21)23-2/h3-10,15H,1-2H3,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVFSNFGYQGGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933736 |
Source
|
Record name | Methyl hydrogen {6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149756-98-9 |
Source
|
Record name | Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149756989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen {6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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